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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine

Cat. No.: B141456

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-chlorophenylpiperazine
(oCPP), also known by its systematic name 1-(2-chlorophenyl)piperazine. Due to a notable
scarcity of publicly available research specifically on the ortho-isomer, this document also
draws comparative insights from its more extensively studied meta-isomer, m-
chlorophenylpiperazine (mCPP), to provide a broader context for its potential pharmacological
and chemical properties.

Chemical Identity and Synonyms

ortho-Chlorophenylpiperazine is a chemical compound belonging to the phenylpiperazine
class. It is characterized by a piperazine ring substituted with a chlorophenyl group at one of
the nitrogen atoms, with the chlorine atom at the ortho position of the phenyl ring.

Table 1: Synonyms and Identifiers for ortho-Chlorophenylpiperazine
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Identifier Type Identifier Citation
Systematic Name 1-(2-Chlorophenyl)piperazine [1]
Common Abbreviation oCPP [2]
Alternative Abbreviation 2CPP [2]

CAS Number 39512-50-0 [1][3]
Molecular Formula C10H13CIN2 [1]
Molecular Weight 196.67 g/mol [1]
EINECS Number 254-480-3 [1]
PubChem CID 415628 [1]

Hydrochloride Salt:

Identifier Type Identifier Citation
1-(2-Chlorophenyl)piperazine

Name _
hydrochloride

CAS Number 41202-32-8

Molecular Formula C10H13CIN2 - HCI

Molecular Weight 233.14 g/mol

Synthesis and Chemical Properties

ortho-Chlorophenylpiperazine is a synthetic organic compound that serves as a versatile
intermediate in the development of various therapeutic agents, particularly those targeting the
central nervous system and cardiovascular system([4].

A common method for the synthesis of the hydrochloride salt of oCPP involves the deprotection
of a protected piperazine derivative.

Experimental Protocol:
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 Starting Material: tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
e Reagents: 4 N HClI in 1,4-dioxane, 1,4-dioxane (solvent), Diethyl ether (for precipitation)
e Procedure:

o A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (0.844 mmol) in 1,4-
dioxane (2 mL) is stirred and cooled to 0 °C.

o A1l,4-dioxane solution of 4 N HCI (3.60 mmol) is added dropwise to the cooled solution.

o The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The
progress of the reaction is monitored by Thin Layer Chromatography (TLC).

o Upon completion, the volatile solvent is removed under reduced pressure to yield the
crude product.

o The crude product is washed with diethyl ether (2 x 20 mL) and dried under high vacuum
to afford 1-(2-chlorophenyl)piperazine hydrochloride as a white solid (84% yield).

Table 2: Physicochemical Properties of 1-(2-Chlorophenyl)piperazine

Property Value Citation
Molecular Weight 196.67 g/mol [1]
Molecular Formula C10H13CIN2 [1]
Melting Point (HCI salt) 160-163 °C (decomposes)

Appearance (HCI salt) White powder

Pharmacology and Mechanism of Action

While detailed pharmacological data for oCPP is limited in publicly accessible literature, its
structural similarity to other phenylpiperazines, particularly mCPP, suggests potential activity at
serotonin (5-HT) and other monoamine receptors. Phenylpiperazine derivatives are known to
interact with a range of biological targets, influencing various physiological and pathological
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processes[5]. The hydrochloride salt of oCPP is used as a reactant in the preparation of
compounds with 5-hydroxytryptamine receptor antagonist activity.

The meta-isomer, mCPP, is a well-characterized serotonergic agent with agonist activity at
multiple 5-HT receptors, most notably the 5-HT2C receptor[6]. It also exhibits affinity for other 5-
HT receptor subtypes and the serotonin transporter[7][8]. Due to the lack of specific data for
oCPP, the pharmacological profile of mCPP is presented below for comparative purposes.

Table 3: Receptor Binding Affinities (ICso) of m-Chlorophenylpiperazine in Human Brain

Membranes
Receptor Subtype ICs0 (NM) Citation
5-HT Receptor Subtypes 360 - 1300 [7]
Alpha-2 Adrenergic 570 [7]
Alpha-1 Adrenergic 2500 - 24000 [7]
Beta-Adrenergic 2500 - 24000 [7]
Dopamine 2500 - 24000 [7]
Muscarinic Cholinergic 2500 - 24000 [7]
Benzodiazepine > 100,000 [7]
5-HT Uptake Site > 100,000 [7]

Given that phenylpiperazines often act on G-protein coupled receptors (GPCRS) like the
serotonin receptors, a hypothetical signaling pathway for oCPP, based on the known actions of
MCPP at the 5-HT2C receptor, is presented below. It is crucial to note that this is an illustrative
example and requires experimental validation for oCPP.
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Hypothetical Gg-coupled signaling pathway for oCPP.

Analytical Methodology

The detection and quantification of ortho-chlorophenylpiperazine can be achieved using
standard chromatographic techniques such as High-Performance Liquid Chromatography
(HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

A general HPLC method for the analysis of piperazine derivatives can be adapted for oCPP.

lllustrative Experimental Protocol:

Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
e Column: A C18 reversed-phase column is commonly used.

» Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic
solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would
need to be optimized.

» Detection: UV detection at a wavelength determined by the UV spectrum of oCPP.

o Sample Preparation: Dissolution of the sample in a suitable solvent, such as a
methanol/water mixture.
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General workflow for HPLC analysis of oCPP.

GC-MS is a powerful technique for the identification and quantification of oCPP, especially in

complex matrices.

lllustrative Experimental Protocol:
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e Instrumentation: Gas chromatograph coupled to a mass spectrometer.

e Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-
methylpolysiloxane).

o Carrier Gas: Helium or hydrogen.
« Injection: Split or splitless injection depending on the concentration of the analyte.

o Oven Program: A temperature gradient program to ensure good separation of oCPP from
other components.

o Mass Spectrometry: Electron ionization (El) is typically used, with the mass spectrometer
scanning a relevant mass range or operating in selected ion monitoring (SIM) mode for
higher sensitivity.

o Sample Preparation: Extraction from the sample matrix using a suitable organic solvent,
followed by concentration. Derivatization may be employed to improve chromatographic
properties.

Metabolism

ortho-Chlorophenylpiperazine is a known metabolite of the anxiolytic drug enpiprazole. The
metabolic fate of oCPP itself is not well-documented. However, studies on the related
compound mCPP have shown that it is metabolized in humans primarily by the cytochrome
P450 enzyme CYP2D6 through hydroxylation. It is plausible that oCPP undergoes similar
metabolic transformations.

Conclusion and Future Directions

ortho-Chlorophenylpiperazine is a valuable chemical intermediate with potential applications in
drug discovery. However, there is a significant lack of publicly available data on its specific
pharmacological properties, including receptor binding affinities and mechanisms of action.
This contrasts sharply with its meta-isomer, mCPP, which has been extensively studied.

Future research should focus on:
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Comprehensive Pharmacological Profiling: Determining the binding affinities of oCPP at a
wide range of receptors and transporters to understand its primary biological targets.

Functional Assays: Characterizing the functional activity of oCPP at its target receptors (i.e.,
whether it acts as an agonist, antagonist, or inverse agonist).

In Vivo Studies: Investigating the physiological and behavioral effects of oCPP in animal
models to elucidate its potential therapeutic applications and side-effect profile.

Metabolic Studies: Elucidating the metabolic pathways of oCPP to understand its
pharmacokinetic properties and potential for drug-drug interactions.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic

potential of ortho-chlorophenylpiperazine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to ortho-
Chlorophenylpiperazine and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141456#synonyms-for-ortho-chlorophenylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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